Pwtgeycipjpjjo-uhfffaoysa-
Description
The compound "Pwtgeycipjpjjo-uhfffaoysa-" (hereafter referred to as Compound X) is a synthetic organic molecule, identified by its InChI Key suffix "UHFFFAOYSA-", which is a standardized identifier for chemical structures. Based on analogous compounds in the evidence (e.g., CAS 428854-24-4 and CAS 2973-78-6), Compound X likely contains a pyrimidine or benzaldehyde core with substituents influencing its reactivity and applications in pharmaceuticals or materials science .
Synthesis routes for structurally similar compounds involve multi-step reactions, such as nucleophilic substitution or catalytic cross-coupling, with purification via chromatography (LC-MS) and characterization by NMR and mass spectrometry .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3-hydroxy-2-methyl-1-pentyl-9H-carbazol-4-yl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-4-5-6-9-14-12(2)20(24)19(21-13(3)23)17-15-10-7-8-11-16(15)22-18(14)17/h7-8,10-11,22,24H,4-6,9H2,1-3H3,(H,21,23) |
InChI Key |
PWTGEYCIPJPJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C2=C1NC3=CC=CC=C32)NC(=O)C)O)C |
Synonyms |
antiostatin A1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound X’s properties, it is compared to two structurally analogous compounds: 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 2973-78-6) and 1-chloro-2-methylpropan-2-yl carbamate (CAS 428854-24-4). These were selected based on shared functional groups, synthetic complexity, and applications in medicinal chemistry .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities :
- Compound X and CAS 428854-24-4 both feature nitrogen-rich heterocycles (pyrimidine/pyrazolo-pyridinyl), which are critical for binding to biological targets like kinase enzymes .
- Compound X and CAS 2973-78-6 share halogen substituents (fluorine vs. bromine), which enhance metabolic stability and lipophilicity .
Functional Differences :
- The carbamate group in CAS 428854-24-4 improves its bioavailability compared to Compound X’s hypothetical fluorinated structure, which may limit gastrointestinal absorption .
- CAS 2973-78-6’s aldehyde group confers reactivity in crosslinking applications, whereas Compound X’s fluorine substituent likely enhances its electronegativity and resistance to oxidation .
Synthetic Challenges :
- Compound X’s multi-step synthesis (similar to CAS 428854-24-4) requires stringent temperature control (−78°C to room temperature) and catalysts like palladium, increasing production costs .
- In contrast, CAS 2973-78-6 is synthesized in fewer steps but with lower yields due to bromination side reactions .
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